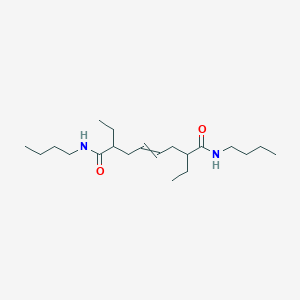
2,6-Dimethylpyridin-3-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylpyridin-3-ol;hydrochloride is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 3 position. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridin-3-ol;hydrochloride typically involves the reaction of 2,6-dimethylpyridine with an oxidizing agent to introduce the hydroxyl group at the 3 position. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective oxidation of the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,6-dimethyl-3-nitropyridine, followed by hydrolysis to yield the desired product. This method is advantageous due to its high yield and relatively mild reaction conditions .
化学反应分析
Types of Reactions
2,6-Dimethylpyridin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form 2,6-dimethylpyridine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: 2,6-Dimethyl-3-pyridone or 2,6-dimethyl-3-pyridinecarboxylic acid.
Reduction: 2,6-Dimethylpyridine.
Substitution: 2,6-Dimethyl-3-chloropyridine or 2,6-dimethyl-3-methoxypyridine.
科学研究应用
2,6-Dimethylpyridin-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
The mechanism of action of 2,6-Dimethylpyridin-3-ol;hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3 position allows it to form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the methyl groups at the 2 and 6 positions may influence the compound’s lipophilicity and ability to penetrate cell membranes .
相似化合物的比较
Similar Compounds
2,6-Dimethylpyridine: Lacks the hydroxyl group at the 3 position, making it less reactive in certain chemical reactions.
3-Hydroxy-2-methylpyridine: Similar structure but with only one methyl group, leading to different chemical and biological properties.
2,6-Dimethyl-4-pyridinol: Hydroxyl group at the 4 position, resulting in different reactivity and applications.
Uniqueness
2,6-Dimethylpyridin-3-ol;hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
属性
CAS 编号 |
71595-24-9 |
|---|---|
分子式 |
C7H10ClNO |
分子量 |
159.61 g/mol |
IUPAC 名称 |
2,6-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-5-3-4-7(9)6(2)8-5;/h3-4,9H,1-2H3;1H |
InChI 键 |
LKSYUTPUQHYFBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)



![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)



![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
